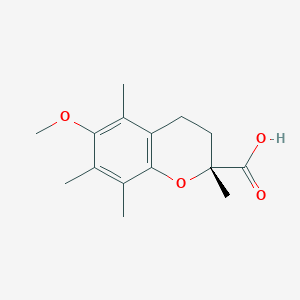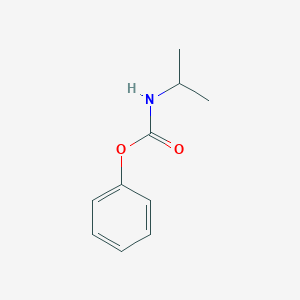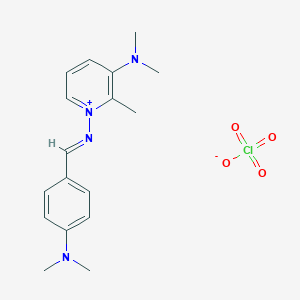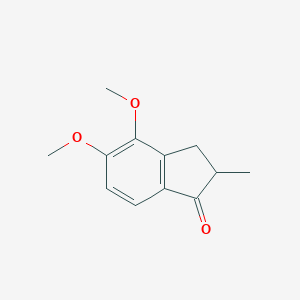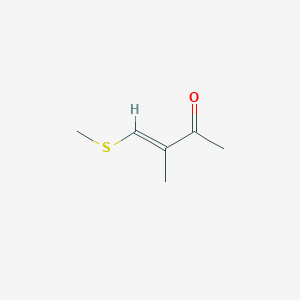
E-4-Methylthio-3-methyl-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-4-Methylthio-3-methyl-3-buten-2-one, also known as MMBO, is a sulfur-containing compound that is widely used in the field of organic synthesis due to its unique chemical properties. MMBO is a yellow liquid with a strong odor, and it is typically synthesized through a multi-step process involving the reaction of various chemical reagents.
Mechanism Of Action
The mechanism of action of E-4-Methylthio-3-methyl-3-buten-2-one is not well understood, but it is thought to act as a sulfur donor in various chemical reactions. It is also believed to be involved in the formation of thioesters and thioacids, which are important intermediates in many organic synthesis reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of E-4-Methylthio-3-methyl-3-buten-2-one. However, it has been shown to have some antimicrobial activity against certain bacteria and fungi. E-4-Methylthio-3-methyl-3-buten-2-one has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using E-4-Methylthio-3-methyl-3-buten-2-one in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of a wide range of organic compounds. However, one of the limitations of using E-4-Methylthio-3-methyl-3-buten-2-one is its strong odor, which can be unpleasant and potentially hazardous in high concentrations.
Future Directions
There are many potential future directions for research on E-4-Methylthio-3-methyl-3-buten-2-one. One area of interest is the development of new and more efficient methods for synthesizing E-4-Methylthio-3-methyl-3-buten-2-one and related compounds. Another area of research could focus on the biological and pharmacological properties of E-4-Methylthio-3-methyl-3-buten-2-one, including its potential as an antimicrobial or antifungal agent. Additionally, E-4-Methylthio-3-methyl-3-buten-2-one could be explored as a potential starting material for the synthesis of new pharmaceuticals or other bioactive compounds.
Synthesis Methods
The most common method for synthesizing E-4-Methylthio-3-methyl-3-buten-2-one involves the reaction of methyl vinyl ketone with hydrogen sulfide in the presence of a catalyst such as palladium on carbon. This reaction produces a mixture of different compounds, which can then be separated and purified to obtain E-4-Methylthio-3-methyl-3-buten-2-one in high yield and purity.
Scientific Research Applications
E-4-Methylthio-3-methyl-3-buten-2-one has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a building block for the synthesis of other compounds, such as thioesters and thioacids. E-4-Methylthio-3-methyl-3-buten-2-one is also used as a reagent in the synthesis of natural products, pharmaceuticals, and other organic compounds.
properties
CAS RN |
128307-46-0 |
|---|---|
Product Name |
E-4-Methylthio-3-methyl-3-buten-2-one |
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
(E)-3-methyl-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C6H10OS/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4+ |
InChI Key |
JDOVKISZMKDHOQ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\SC)/C(=O)C |
SMILES |
CC(=CSC)C(=O)C |
Canonical SMILES |
CC(=CSC)C(=O)C |
synonyms |
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




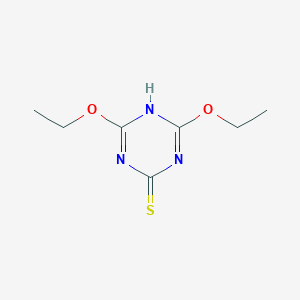
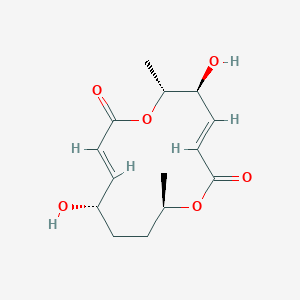
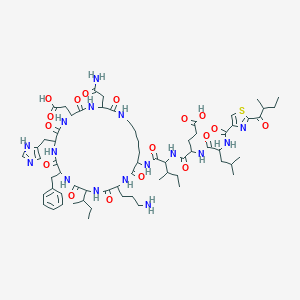
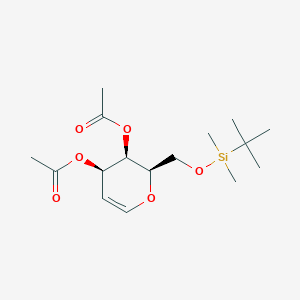



![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
